molecular formula C17H18N4OS2 B2458689 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide CAS No. 946228-58-6

2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide

Cat. No.: B2458689
CAS No.: 946228-58-6
M. Wt: 358.48
InChI Key: SHNJWSSUJQWNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thiazolo[4,5-d]pyridazine derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide involves the inhibition of protein kinase C activity. This enzyme plays a vital role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of protein kinase C by this compound leads to the activation of various signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and has been used as a potential anticancer agent. This compound has also been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in lab experiments is its unique properties. It has been shown to have various biochemical and physiological effects that make it an excellent tool for studying various cellular processes. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations and can lead to cell death.

Future Directions

There are several future directions for the use of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in scientific research. One of the potential applications of this compound is in the development of new anticancer agents. It has been shown to have promising results in inhibiting the growth of various cancer cells and can be further studied for its potential as a cancer treatment. Another potential application of this compound is in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and can be further studied for its potential as a treatment for these disorders.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors and has shown promising results in various biochemical and physiological studies. This compound has several advantages and limitations for lab experiments and has several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide involves the reaction of 2-methyl-7-phenylthiazolo[4,5-d]pyridazine with propylamine and acetic anhydride. The reaction takes place in the presence of a catalyst such as triethylamine and yields this compound as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been extensively used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C and has been used to study the role of this enzyme in various cellular processes. It has also been used as a ligand for the study of adenosine receptors and has shown promising results in the treatment of various neurological disorders.

Properties

IUPAC Name

2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-3-9-18-13(22)10-23-17-15-16(24-11(2)19-15)14(20-21-17)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNJWSSUJQWNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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